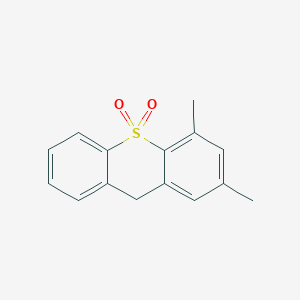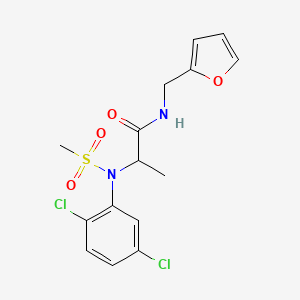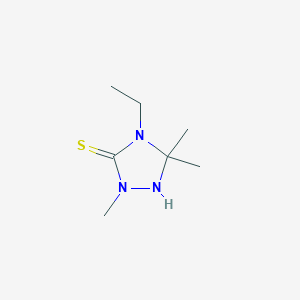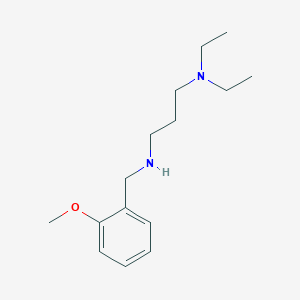![molecular formula C28H32N2O B12487557 [(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone](/img/structure/B12487557.png)
[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone is a complex organic compound characterized by its unique structural features. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with distinct chemical properties.
Quinoxaline: Known for its diverse applications in medicinal chemistry.
Uniqueness
[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone stands out due to its unique combination of functional groups and stereochemistry, which contribute to its specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C28H32N2O |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
[(3S)-4-anilino-2-ethyl-3-methyl-3,4-dihydro-2H-quinolin-1-yl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C28H32N2O/c1-5-25-20(4)27(29-23-11-7-6-8-12-23)24-13-9-10-14-26(24)30(25)28(31)22-17-15-21(16-18-22)19(2)3/h6-20,25,27,29H,5H2,1-4H3/t20-,25?,27?/m1/s1 |
Clave InChI |
WOCICPKRZGZPEY-VYVOKACLSA-N |
SMILES isomérico |
CCC1[C@H](C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)C)NC4=CC=CC=C4)C |
SMILES canónico |
CCC1C(C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)C)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12487482.png)


![ethyl 6-oxo-6-(2-oxo-5-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B12487494.png)

![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate](/img/structure/B12487504.png)
![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide](/img/structure/B12487511.png)
![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)
![4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487534.png)
![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)

![[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride](/img/structure/B12487551.png)
![2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B12487552.png)
